2-(Methylsulfanyl)-4-nitroaniline
CAS No.: 69373-39-3
Cat. No.: VC19377655
Molecular Formula: C7H8N2O2S
Molecular Weight: 184.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69373-39-3 |
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Molecular Formula | C7H8N2O2S |
Molecular Weight | 184.22 g/mol |
IUPAC Name | 2-methylsulfanyl-4-nitroaniline |
Standard InChI | InChI=1S/C7H8N2O2S/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3 |
Standard InChI Key | XGKPTUGEOCZLIW-UHFFFAOYSA-N |
Canonical SMILES | CSC1=C(C=CC(=C1)[N+](=O)[O-])N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Key Identifiers
2-(Methylsulfanyl)-4-nitroaniline is systematically named as 4-nitro-2-(methylsulfanyl)aniline, with the following identifiers:
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CAS Registry Number: 23153-09-5
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MDL Number: MFCD10568171
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Molecular Formula:
The compound’s structure consists of a benzene ring substituted with an amino group (-NH), a nitro group (-NO) at the para position, and a methylsulfanyl group (-SMe) at the ortho position (Figure 1). This arrangement creates a push-pull electronic system, where the nitro group withdraws electron density, and the methylsulfanyl group donates electrons via resonance .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Weight | 184.218 g/mol | |
CAS Number | 23153-09-5 | |
Density | ~1.3–1.5 g/cm | |
Boiling Point | >300°C (estimated) |
Synthetic Pathways and Optimization
General Strategies for Nitroaniline Synthesis
While no direct synthesis of 2-(methylsulfanyl)-4-nitroaniline is documented in the provided sources, analogous methods for nitroanilines suggest plausible routes:
Challenges and Yield Optimization
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Regioselectivity: Achieving para-nitration requires careful control of reaction conditions. Meta-directing groups like -SOMe can complicate this, but the -SMe group’s ortho/para-directing nature may favor the desired substitution .
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Side Reactions: Over-nitration or oxidation of the sulfanyl group to sulfonyl (-SOMe) is a risk. Using mild nitrating agents (e.g., acetyl nitrate) and low temperatures (~0–5°C) can mitigate this .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The amino and nitro groups direct further substitutions:
Sulfanyl Group Reactivity
The methylsulfanyl moiety (-SMe) participates in:
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Oxidation: Reacts with oxidizing agents like HO to form methylsulfonyl (-SOMe), altering electronic properties .
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Alkylation: The sulfur atom can undergo alkylation to form sulfonium salts, which are useful in further transformations.
Applications in Industrial and Pharmaceutical Chemistry
Pharmaceutical Intermediates
Nitroanilines are precursors to heterocyclic compounds such as benzimidazoles and quinoxalines, which exhibit antimicrobial and antitumor activities. The sulfanyl group in 2-(methylsulfanyl)-4-nitroaniline may enhance bioavailability or target specificity .
Agrochemicals
This compound could serve as a building block for herbicides or insecticides. For example, coupling with chloropyrimidines might yield sulfonylurea-like herbicides .
Dye Synthesis
The nitro group’s chromophoric properties make it valuable in azo dye production. Subsequent reduction to an amine enables diazotization and coupling with phenols or amines .
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